Rubitecan

描述

This compound is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. this compound binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.

RN refers to (+-)-isomer; anti-HIV agent; DNA Topoisomerases, Type I inhibito

属性

IUPAC Name |

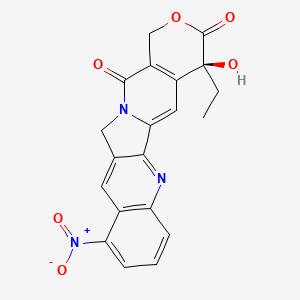

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNKPBCCMUMSW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046752 | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-42-0 | |

| Record name | 9-Nitrocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubitecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Developmental Saga of Rubitecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubitecan (9-nitrocamptothecin), an orally bioavailable semi-synthetic analog of camptothecin, emerged as a promising topoisomerase I inhibitor with the potential to offer a convenient, outpatient treatment modality for various malignancies. This technical guide provides an in-depth chronicle of the discovery and developmental journey of this compound, from its preclinical validation to the outcomes of pivotal clinical trials. We delve into its mechanism of action, summarizing key quantitative data from seminal studies in structured tables, and elucidating experimental methodologies. Through detailed signaling pathway and workflow diagrams, this document aims to offer a comprehensive resource for researchers and professionals in the field of oncology drug development, highlighting both the promise and the ultimate challenges that defined this compound's trajectory.

Introduction: The Quest for an Oral Topoisomerase I Inhibitor

The camptothecins, a class of cytotoxic alkaloids derived from the Camptotheca acuminata tree, have been a cornerstone of cancer chemotherapy.[1] Their mechanism of action, the inhibition of DNA topoisomerase I, leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[2][3] While intravenous topoisomerase I inhibitors like topotecan and irinotecan have been successfully integrated into clinical practice, the development of an effective oral agent has been a significant pursuit, promising improved patient convenience and the potential for chronic dosing schedules.[2]

This compound was isolated by the Stehlin Foundation in the United States and subsequently developed by SuperGen Inc. (now Astex Pharmaceuticals).[1] Its development was driven by the potential for a broader therapeutic window and activity against a range of solid tumors.

Mechanism of Action: Inducing Apoptotic Cell Death

This compound exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme for DNA replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and the initiation of apoptosis.[3][4] The downstream signaling cascade involves the activation of caspase pathways, ultimately leading to programmed cell death.

Preclinical Development

In Vitro Cytotoxicity

This compound demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A121 | Ovarian Cancer | 4 | [5] |

| H460 | Lung Cancer | 2 | [5] |

| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 | [5] |

| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 | [5] |

| U-CH1 | Chordoma | 320 | [6] |

| U-CH2 | Chordoma | 830 | [6] |

| CCL4 | - | 7700 | [6] |

| A-375 | Melanoma | 138 | [6] |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

In Vivo Antitumor Activity in Xenograft Models

Preclinical studies using human tumor xenografts in immunodeficient mice provided strong evidence for the in vivo efficacy of this compound.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| 30 different human tumors | Various (Lung, Colorectal, Breast, Pancreatic, Ovarian, Prostate, Stomach, Melanoma, Leukemia) | 1 mg/kg/day, 5 days on/2 days off (oral) | 100% growth inhibition in 30/30 tumors; total disappearance in 24/30 tumors | [7] |

| U937 | Leukemia | 4 mg/kg, twice per week | Reduced tumor growth | [5] |

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Experimental Protocols

The cytotoxicity of this compound was typically assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The in vivo antitumor activity of this compound was evaluated in athymic nude mice bearing human tumor xenografts.

Clinical Development

This compound progressed to clinical trials based on its promising preclinical activity. The primary focus of its clinical development was on pancreatic cancer, a disease with a significant unmet medical need.

Pharmacokinetics

Pharmacokinetic studies were conducted to determine the absorption, distribution, metabolism, and excretion of this compound in humans. A significant challenge in the development of this compound was its low oral bioavailability, which was attributed to its poor permeability and low water solubility.[8]

| Parameter | Value | Reference |

| Oral Bioavailability (in dogs) | 25-30% | [8] |

| Overall Clearance (9-NC) | 9382.5 mL/hr | [9] |

| Overall Clearance (Gemcitabine, in combination) | 314.3 mL/hr | [9] |

Table 3: Pharmacokinetic Parameters of this compound

Phase I Clinical Trials

Phase I trials were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose of this compound.

| Study | Patient Population | Dose Levels | MTD | DLTs | Reference |

| Combination with Gemcitabine | Advanced solid malignancies | This compound: 1.0, 1.25, 1.5 mg/m²/day | Not explicitly stated, accrual continued at 1.0 mg/m² | Grade 3 vomiting, Grade 3/4 thrombocytopenia, febrile neutropenia, Grade 3 transaminase elevation | [9] |

| Combination with Gemcitabine | Refractory or recurrent malignancies | This compound starting at 0.75 mg/m²/day | 1 mg/m² (days 1-5 and 8-12 every 21 days) | Myelosuppression (neutropenia and thrombocytopenia) | [2] |

Table 4: Summary of Phase I Clinical Trials of this compound

Phase II Clinical Trials

Phase II trials evaluated the efficacy and safety of this compound in specific cancer types, with a notable focus on pancreatic cancer.

| Study | Patient Population | Treatment Regimen | Efficacy | Reference |

| Refractory Pancreatic Cancer | 58 patients with previously treated advanced pancreatic cancer | 1.5 mg/m² orally, 5 days/week for 8 weeks | Partial Response: 7% (3/43); Disease Stabilization: 16% (7/43) | [10] |

| Refractory Pancreatic Cancer | 45 patients | Not specified | 22% anti-cancer response (3 with >50% tumor decrease, 7 with stable disease or <50% decrease) | [3] |

Table 5: Summary of Phase II Clinical Trials of this compound in Pancreatic Cancer

Phase III Clinical Trials

Pivotal Phase III trials were conducted to compare this compound with standard-of-care therapies in patients with pancreatic cancer.

| Study | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |

| Refractory Pancreatic Cancer | 409 patients | This compound (1.5 mg/m²/day, 5 days/week) vs. Best Choice (BC) | Median Survival | No significant difference in median survival (108 vs. 94 days). Significant survival advantage for BC patients who crossed over to this compound (147 vs. 60 days). Higher response rate for this compound (11% vs. <1%). | [11] |

| Refractory Pancreatic Cancer | 224 patients | This compound (1.5 mg/m²/day, 5 days/week) vs. 5-FU (600 mg/m² IV weekly) | Overall Survival | Median survival was longer for patients who crossed over from 5-FU to this compound (184 vs. 66 days). | [1][12] |

Table 6: Summary of Phase III Clinical Trials of this compound in Pancreatic Cancer

Developmental Challenges and Withdrawal

Despite showing promising activity in preclinical and early clinical studies, this compound faced significant hurdles that ultimately led to the withdrawal of its New Drug Application (NDA) in the United States and Marketing Authorization Application (MAA) in Europe. The primary reasons for this were:

-

Failure to Meet Primary Endpoints in Phase III Trials: The pivotal Phase III trials in pancreatic cancer did not demonstrate a statistically significant improvement in the primary endpoint of overall survival compared to the control arms.[11]

-

Low Oral Bioavailability: The inherent low water solubility and permeability of this compound resulted in variable and often suboptimal drug exposure when administered orally.[8] This likely impacted its clinical efficacy.

-

Toxicity Profile: While generally manageable, the toxicity profile, particularly myelosuppression, was a consideration in its clinical application.[1][11]

Conclusion

The development of this compound represents a comprehensive effort to bring a novel, orally administered topoisomerase I inhibitor to the clinic. Its journey from a promising preclinical candidate to a late-stage clinical asset that ultimately did not gain regulatory approval provides valuable lessons for the oncology drug development community. The challenges encountered with this compound, particularly in translating preclinical efficacy to definitive clinical benefit and overcoming formulation and bioavailability issues, underscore the complexities of developing new cancer therapeutics. The extensive body of research on this compound, however, continues to contribute to our understanding of camptothecin analogs and the broader field of topoisomerase I inhibition in oncology.

References

- 1. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. abap.co.in [abap.co.in]

- 6. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phase II study of this compound in recurrent or metastatic head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubitecan as a Topoisomerase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubitecan (9-nitrocamptothecin) is a potent, orally bioavailable, semi-synthetic analog of camptothecin that exerts its cytotoxic effects through the inhibition of DNA topoisomerase I. This essential enzyme alleviates torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by a compilation of quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development of this class of compounds.

Introduction

Topoisomerase I is a critical enzyme in maintaining DNA topology, making it an attractive target for cancer chemotherapy. Camptothecins are a class of natural product-derived compounds that specifically target topoisomerase I. This compound, a nitro-substituted derivative of camptothecin, has been investigated for its antitumor activity in a variety of malignancies, most notably pancreatic cancer.[1][2] Its oral bioavailability offers a potential advantage over other camptothecin analogs that require intravenous administration.[2] This document serves as a comprehensive technical resource on this compound, focusing on its core mechanism as a topoisomerase I inhibitor.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[2][3] Topoisomerase I relieves supercoiling in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the break.[3] this compound intercalates into the DNA helix at the site of the topoisomerase I-DNA complex and traps the enzyme in its cleavage-complex state. This stabilization of the covalent intermediate prevents the religation of the DNA strand.

The collision of the advancing replication fork with this stabilized cleavage complex leads to the conversion of the single-strand break into a double-strand break. The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, including the activation of cell cycle checkpoints and the induction of apoptosis.[4]

Figure 1: Mechanism of this compound as a Topoisomerase I Inhibitor.

Quantitative Data

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range for several tumor types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A121 | Ovarian Cancer | 4 | |

| H460 | Lung Cancer | 2 | |

| MCF-7 (Doxorubicin-susceptible) | Breast Cancer | 2 | |

| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 3 |

Preclinical In Vivo Efficacy

Studies in human tumor xenograft models have demonstrated the anti-tumor efficacy of this compound. The maximum tolerated dose (MTD) and treatment schedules have been established in various animal models.

| Animal Model | Tumor Xenograft | Dosing Schedule | MTD | Outcome | Reference |

| Nude Mice | Multiple (30 human tumors) | 1 mg/kg/day, 5 days/week (intrastomach) | 1 mg/kg/day | 100% growth inhibition in 30/30 tumors; total disappearance in 24/30 tumors.[5] | [5] |

| Dogs | N/A | 1 mg/kg/day, 4 days on, 3 days off (oral) | 1 mg/kg/day | N/A | [5] |

| Athymic Nude Mice | A375 (Melanoma), MX-1 (Breast), SKMES (NSCLC), Panc-1 (Pancreatic), HT29 (Colon) | 1.25-2.5 mg/kg, two 5-day cycles with 2 days off (i.v.) | 2-2.5 mg/kg | Significant tumor growth delay; complete regression in MX-1, A375, and SKMES.[6] | [6] |

Clinical Pharmacokinetics and Efficacy

Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound, particularly in patients with pancreatic cancer.

Phase I Study (this compound + Gemcitabine) [7]

| Parameter | Value |

| Recommended Phase II Dose (this compound) | 1 mg/m²/day (oral, days 1-5 & 8-12 of a 21-day cycle) |

| Dose-Limiting Toxicity | Myelosuppression (neutropenia, thrombocytopenia) |

| Observed Responses | 5 patients with stable disease (out of 18 evaluable) |

Phase II Study in Refractory Pancreatic Cancer [1][3]

| Parameter | Value |

| Dose | 1.5 mg/m² orally, 5 days/week for 8 weeks |

| Partial Response Rate | 7% (3/43 patients) |

| Disease Stabilization Rate | 16% (7/43 patients) |

| Overall Response + Stabilization | 23% |

| Median Survival (Responders) | 10 months |

| Median Survival (Overall) | 3 months |

Phase III Study in Refractory Pancreatic Cancer [8]

| Parameter | This compound | Best Care |

| Anti-cancer Response Rate | 28% | 13% |

| Average Time to Progression (in responders) | 269 days | N/A |

| Average Overall Survival (in responders) | 338 days | N/A |

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of compounds like this compound.

Materials:

-

Human Topoisomerase I enzyme[9]

-

Supercoiled plasmid DNA (e.g., pBR322)[9]

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)[10]

-

This compound dissolved in DMSO

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]

-

Agarose gel (0.8-1.0%) containing ethidium bromide[10]

-

Electrophoresis buffer (e.g., TBE or TAE)

Protocol:

-

Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled DNA (e.g., 200 ng), and sterile water to the desired final volume (e.g., 20 µL).[10]

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme (the amount required to fully relax the DNA under control conditions).[10]

-

Terminate the reaction by adding the stop buffer/gel loading dye.[10]

-

Load the samples onto the agarose gel and perform electrophoresis.[10]

-

Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of relaxation will be observed as a persistence of the supercoiled DNA band.[9]

Figure 2: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of a compound.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[13]

-

Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID)[6]

-

Human cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.[14]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., oral gavage or intravenous injection). The control group receives the vehicle.[5]

-

Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).[6]

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

Euthanize the mice and excise the tumors for further analysis if required.

Signaling Pathways

Cell Cycle Checkpoint Activation

The DNA double-strand breaks induced by this compound activate DNA damage response pathways, leading to cell cycle arrest, primarily at the G2/M checkpoint. This provides time for the cell to attempt DNA repair. Key proteins involved in this process include the sensor kinases ATM and ATR, which phosphorylate downstream checkpoint kinases Chk1 and Chk2. These, in turn, inactivate the Cdc25 phosphatases, preventing the activation of the cyclin B/CDK1 complex required for mitotic entry.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. This compound-induced apoptosis can proceed through both p53-dependent and p53-independent pathways. The tumor suppressor protein p53 can be stabilized and activated in response to DNA damage, leading to the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytoplasmic p53 can also directly interact with Bcl-2 family proteins at the mitochondria to promote apoptosis.[4][15] The release of cytochrome c initiates the caspase cascade, leading to the execution of apoptosis.

Figure 3: Downstream Signaling Pathways Activated by this compound.

Conclusion

This compound is a potent topoisomerase I inhibitor with significant preclinical and clinical activity against a range of solid tumors, particularly pancreatic cancer. Its mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavage complex, leads to irreversible DNA damage and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further investigation into the detailed molecular signaling pathways and mechanisms of resistance will be crucial for optimizing the therapeutic use of this compound and other topoisomerase I inhibitors.

References

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I study of this compound and gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news.cancerconnect.com [news.cancerconnect.com]

- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 15. Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Profile of Rubitecan: A Technical Overview

This technical guide provides a comprehensive overview of the preclinical in vitro studies of Rubitecan (9-nitrocamptothecin), a potent topoisomerase I inhibitor.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, cytotoxicity against various cancer cell lines, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its anticancer effects by targeting DNA topoisomerase I, a crucial nuclear enzyme involved in DNA replication and transcription.[3][4] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.[4] this compound and other camptothecin analogues function by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[2] When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death.[5][6]

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potency in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A121 | Ovarian Cancer | 4 | [7] |

| H460 | Lung Cancer | 2 | [7] |

| MCF-7 (Doxorubicin-susceptible) | Breast Cancer | 2 | [7] |

| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 3 | [7] |

Key Experimental Protocols

The in vitro evaluation of this compound involves several key assays to determine its biological activity. The methodologies for two fundamental experiments are detailed below.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is designed to identify and characterize topoisomerase I inhibitors by detecting the drug-stabilized covalent DNA-enzyme complex.

Protocol Outline:

-

Substrate Preparation: A DNA substrate, typically a plasmid or an oligonucleotide, is uniquely radiolabeled at the 3'-end.

-

Reaction Setup: The radiolabeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer containing Tris-HCl, KCl, MgCl2, and EDTA.

-

Inhibitor Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Equilibration: The mixture is incubated to allow the cleavage/religation equilibrium to be established.

-

Complex Trapping: The reaction is stopped, and the covalent complexes are trapped by adding a denaturing agent like sodium dodecyl sulfate (SDS).

-

Electrophoresis: The samples are subjected to denaturing polyacrylamide gel electrophoresis to separate the cleaved DNA fragments from the full-length substrate.

-

Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA bands in the presence of the inhibitor indicates its ability to stabilize the cleavage complex.[8][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news.cancerconnect.com [news.cancerconnect.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vivo Efficacy of Rubitecan in Xenograft Models: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo efficacy of Rubitecan, a semi-synthetic camptothecin analogue, in various xenograft models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this topoisomerase I inhibitor. This document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its anticancer effects by inhibiting DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[1]

Data Presentation: Efficacy in Human Tumor Xenograft Models

This compound has demonstrated significant antitumor activity across a broad spectrum of human tumor xenograft models. The following tables summarize the key findings from preclinical studies.

Table 1: Efficacy of Intravenous this compound (IDD-P Formulation) in Various Xenograft Models[3]

| Xenograft Model | Cancer Type | Efficacy | Effective Dose Range | Notes |

| MX-1 | Breast Carcinoma | High - Complete Regression Observed | 1.25 - 2.5 mg/kg | Most sensitive model to this compound in this study. |

| A375 | Melanoma | High - Complete Regression Observed | 1.25 - 2.5 mg/kg | |

| SKMES | Non-Small-Cell Lung Carcinoma | Moderate - Complete Regression Observed | 1.25 - 2.5 mg/kg | |

| Panc-1 | Pancreatic Carcinoma | Moderate - Significant Tumor Growth Delay | Not specified | |

| HT29 | Colon Carcinoma | Low - Significant Tumor Growth Delay | Not specified | Least sensitive model in this study. |

Data from a study evaluating a particulate suspension of this compound administered intravenously.[3] Dosing was administered as two 5-day cycles separated by 2 drug-free days.[3]

Table 2: Efficacy of Oral this compound at Maximum Tolerated Dose (MTD)[4]

| Number of Tumor Models Tested | Tumor Growth Inhibition (100%) | Complete Tumor Disappearance | Cancer Types Included |

| 30 | 30 (100%) | 24 (80%) | Lung, Colorectal, Breast, Pancreatic, Ovarian, Prostate, Stomach, Melanoma, Leukemia |

This study utilized the maximum tolerated dose of 1 mg/kg/day administered intragastrically on a 5-days-on, 2-days-off schedule in nude mice.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in xenograft models.

Xenograft Model Establishment

3.1.1. Cell Lines and Culture:

-

A375 (Melanoma), Panc-1 (Pancreatic), MX-1 (Breast): These human cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2 and are harvested during the exponential growth phase for implantation.

3.1.2. Animal Models:

-

Athymic nude mice or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used to prevent graft rejection.

3.1.3. Subcutaneous Tumor Implantation:

-

Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

For some cell lines like Panc-1, mix the cell suspension with an equal volume of Matrigel to enhance tumor take rate.

-

Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of the mice.

-

Monitor the animals for tumor appearance. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

Drug Preparation and Administration

3.2.1. This compound Formulation:

-

Intravenous (IDD-P): A particulate suspension of this compound can be used for intravenous administration.[3] The specific formulation details should follow the manufacturer's or study's protocol.

-

Oral/Intragastric: For oral administration, this compound can be suspended in a suitable vehicle such as a 0.5% hydroxypropylmethylcellulose solution.

3.2.2. Administration Routes:

-

Intravenous (IV): Administer the this compound formulation via the lateral tail vein of the mouse.[5]

-

Intraperitoneal (IP): Inject the solution into the peritoneal cavity.

-

Oral Gavage: Administer the suspension directly into the stomach using a gavage needle.

3.2.3. Dosing Schedule:

-

A common schedule for intravenous this compound is two 5-day dosing cycles separated by 2 drug-free days.[3]

-

For oral administration, a schedule of 5 consecutive days of treatment followed by a 2-day rest period has been used.[4]

Efficacy Evaluation

3.3.1. Tumor Growth Measurement:

-

Measure tumor dimensions (length and width) with calipers two to three times per week.

-

Calculate tumor volume using the formula: (Width² x Length) / 2.

3.3.2. Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Survival Analysis: Monitor animal survival and plot Kaplan-Meier survival curves.

3.3.3. Body Weight and Toxicity:

-

Monitor the body weight of the animals regularly as an indicator of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 3. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.vt.edu [research.vt.edu]

The Pharmacokinetics and Metabolism of Rubitecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubitecan (9-nitrocamptothecin, 9-NC) is an orally bioavailable topoisomerase I inhibitor belonging to the camptothecin class of anticancer agents.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing supercoiled DNA during replication and transcription.[2] this compound is a prodrug that is metabolized to its active form, 9-aminocamptothecin (9-AC).[2][3] A critical aspect of camptothecin pharmacology is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form of the molecule.[2] This guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, 9-AC, has been characterized in both preclinical and clinical studies. Significant inter- and intra-patient variability in the disposition of both compounds has been observed.[4]

Preclinical Pharmacokinetics

Preclinical studies in mice and dogs have been conducted to establish the pharmacokinetic parameters of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (9-NC) and 9-Aminocamptothecin (9-AC)

| Species | Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Mice | 1 mg/kg/day (oral) | 9-NC | - | - | - |

| Dogs | 1 mg/kg/day (oral) | 9-NC | - | - | - |

| Rats | - | 9-NC | - | - | - |

Data not available in the provided search results.

Clinical Pharmacokinetics

Pharmacokinetic studies in cancer patients have provided key insights into the absorption, distribution, and elimination of this compound and 9-AC in humans.

Table 2: Clinical Pharmacokinetic Parameters of this compound (9-NC) and 9-Aminocamptothecin (9-AC) in Cancer Patients

| Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | CL (L/h) | Vd (L) | t½ (h) |

| 1.5 mg/m²/day (oral) | 9-NC | - | - | 48.3 ± 17.5 | 1.7 | 50 | - |

| 1.70 mg/m² (oral) | 9-NC | - | - | 155.7 ± 112.8 | - | - | - |

| 2.43 mg/m² (oral) | 9-NC | - | - | 78.9 ± 54.4 | - | - | - |

| 1.5 mg/m²/day (oral) | 9-AC | - | - | 31.3 ± 12.8 | - | 51 | - |

| 1.70 mg/m² (oral) | 9-AC | - | - | 41.3 ± 16.6 | - | - | - |

| 2.43 mg/m² (oral) | 9-AC | - | - | 17.3 ± 17.9 | - | - | - |

Data compiled from a phase I/II study.[4]

Metabolism

The primary metabolic pathway of this compound is its conversion to the active metabolite, 9-aminocamptothecin (9-AC).[2][3] This biotransformation is catalyzed by carboxylesterases.[5]

Metabolic Pathway

Caption: Metabolic conversion of this compound to its active metabolite, 9-AC.

Lactone-Carboxylate Equilibrium

Like all camptothecins, this compound and its active metabolite exist in a pH-dependent equilibrium between the pharmacologically active lactone form and the inactive carboxylate form.[2] The acidic environment of the stomach favors the lactone form, while the neutral pH of the bloodstream promotes hydrolysis to the carboxylate form.[2]

Caption: pH-dependent equilibrium of the active lactone and inactive carboxylate forms.

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and metabolism studies. The following are detailed methodologies for key experiments.

LC-MS/MS Method for Quantification in Human Plasma

This method allows for the simultaneous determination of this compound and 9-AC.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add an internal standard solution.

-

Vortex mix the sample.

-

Add a suitable organic extraction solvent (e.g., ethyl acetate).

-

Vortex mix vigorously for an extended period.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A constant flow rate is maintained.

-

Injection Volume: A small volume of the reconstituted sample is injected.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (9-NC): Monitor the specific precursor to product ion transition.

-

9-Aminocamptothecin (9-AC): Monitor the specific precursor to product ion transition.

-

Internal Standard: Monitor the specific precursor to product ion transition.

-

Experimental Workflow for Pharmacokinetic Analysis

References

- 1. The development and validation of an LC-MS/MS method for the quantification of CZ112, a prodrug of 9-Nitrocamptothecin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of 9-nitrocamptothecin on intermittent and continuous schedules of administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secreted and tumour targeted human carboxylesterase for activation of irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

Rubitecan: A Technical Guide to its Impact on DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubitecan (9-nitrocamptothecin) is a potent, orally bioavailable topoisomerase I inhibitor with significant antitumor activity.[1] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and the induction of cell death in rapidly proliferating cancer cells.[2] This technical guide provides an in-depth analysis of this compound's effects on DNA replication and the subsequent cellular DNA damage response and repair pathways. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for assessing its activity, and visualizations of the key molecular pathways involved.

Introduction

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree.[1] Like other camptothecins, its cytotoxic effects are mediated through the inhibition of DNA topoisomerase I, a critical enzyme involved in relieving torsional stress during DNA replication and transcription.[3] By trapping the enzyme-DNA intermediate, this compound introduces protein-linked DNA single-strand breaks, which can be converted into more lethal double-strand breaks during the S-phase of the cell cycle.[2][4] This ultimately triggers cell cycle arrest and apoptosis.[5] This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound, with a focus on its interaction with DNA replication and repair machinery.

Mechanism of Action: Inhibition of Topoisomerase I and Induction of DNA Damage

Topoisomerase I alleviates DNA supercoiling by introducing transient single-strand breaks. This compound binds to the covalent binary complex formed between topoisomerase I and DNA, preventing the religation of the DNA strand.[6] This stabilized "cleavable complex" results in a single-strand break with topoisomerase I covalently attached to the 3'-end.

When a replication fork encounters this complex, it leads to the formation of a DNA double-strand break, a highly cytotoxic lesion.[4] The accumulation of these breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).

Cellular Response to this compound-Induced DNA Damage

The presence of DNA double-strand breaks activates a complex network of signaling pathways designed to arrest the cell cycle and initiate DNA repair. The primary pathways involved are the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase pathways.

ATM/ATR Signaling Cascade

ATM is primarily activated by double-strand breaks, while ATR responds to stalled replication forks and single-stranded DNA.[7] Both kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[8]

DNA Repair Pathways

The primary mechanisms for repairing double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

-

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a sister chromatid as a template. It is predominantly active in the S and G2 phases of the cell cycle. The Fanconi Anemia (FA) pathway plays a crucial role in coordinating HR-mediated repair of DNA crosslinks and complex DNA damage.[9] Activation of the FA pathway involves the monoubiquitination of the FANCD2-FANCI complex, which then localizes to sites of DNA damage.[10][11]

-

Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates the broken DNA ends. It can be active throughout the cell cycle. Interestingly, some studies suggest that in the context of camptothecin-induced damage, NHEJ can be a cytotoxic pathway, and its absence can confer resistance.[4]

The choice between these pathways is complex and depends on factors such as the cell cycle phase and the nature of the DNA break.

Quantitative Data on this compound's Activity

The cytotoxic efficacy of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A121 | Ovarian | 4 | [12] |

| H460 | Lung | 2 | [12] |

| MCF-7 (doxorubicin-susceptible) | Breast | 2 | [12] |

| MCF-7 (doxorubicin-resistant) | Breast | 3 | [12] |

| U-CH1 | Chordoma | 320 | [13] |

| U-CH2 | Chordoma | 830 | [13] |

| CCL4 | Chordoma | 7700 | [13] |

| A-375 | Melanoma | 138 | [13] |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of compounds like this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I Assay Buffer

-

This compound (or other test compounds)

-

STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing 1x assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add human topoisomerase I to initiate the reaction. A no-enzyme control should be included.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.[14][15]

Expected Results: In the absence of an inhibitor, topoisomerase I will convert supercoiled DNA to its relaxed form. Increasing concentrations of this compound will inhibit this activity, resulting in a higher proportion of supercoiled DNA.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Lysis solution

-

Alkaline or neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Embed cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an electrophoresis chamber with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer.

-

Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Stain the DNA and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[12][16]

γH2AX Immunofluorescence Staining

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100)

-

Blocking solution (e.g., bovine serum albumin)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the fluorescent γH2AX foci using a fluorescence microscope.[3][13]

Conclusion

This compound is a potent anticancer agent that exerts its cytotoxic effects by inhibiting topoisomerase I, leading to the formation of DNA double-strand breaks during replication. This triggers a robust DNA damage response, activating ATM/ATR signaling and subsequent cell cycle arrest to allow for DNA repair. The intricate interplay between the induced damage and the cellular repair mechanisms, particularly homologous recombination and the Fanconi Anemia pathway, is a key determinant of a cell's sensitivity to this compound. A thorough understanding of these molecular interactions is crucial for the rational design of combination therapies and for identifying biomarkers that can predict patient response. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other topoisomerase I inhibitors in both preclinical and clinical research settings.

References

- 1. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. crpr-su.se [crpr-su.se]

- 4. Loss of nonhomologous end joining confers camptothecin resistance in DT40 cells. Implications for the repair of topoisomerase I-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 10. Structural basis of Fanconi anemia pathway activation by FANCM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Staining for γH2AX in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]

- 14. inspiralis.com [inspiralis.com]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

Beyond Topoisomerase I: An In-depth Technical Guide to the Molecular Targets of Rubitecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubitecan (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin, a potent anti-neoplastic agent.[1] Its primary and well-established mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2] However, the intricate cellular response to this compound extends beyond this singular interaction. This technical guide delves into the molecular targets and signaling pathways modulated by this compound, moving beyond its direct action on topoisomerase I to provide a comprehensive understanding of its broader mechanism of action.

I. Downstream Effects on Cell Cycle and Apoptosis Regulation

The DNA damage induced by this compound triggers a cascade of cellular signaling events, profoundly impacting the machinery that governs cell cycle progression and programmed cell death. While not direct binding targets, the modulation of the following proteins is a critical consequence of this compound's activity.

A. Modulation of Cell Cycle Regulatory Proteins

Treatment with this compound leads to cell cycle arrest, primarily at the S and G2/M phases, preventing cells with damaged DNA from proceeding through division.[4] This is achieved through the altered expression and activity of key cell cycle regulators. Studies have shown that exposure to a liposomal formulation of 9-nitrocamptothecin (9NC-LP) results in the decreased expression of Cyclin A, Cyclin D1, Cyclin E, and Cyclin-dependent kinase 2 (Cdk2).[4] Concurrently, an increased expression of the cyclin-dependent kinase inhibitors p21 and p27 is observed, which act to halt the cell cycle.[4]

B. Induction of Apoptosis via Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis in various cancer cell lines.[4] This programmed cell death is orchestrated by a complex interplay of pro- and anti-apoptotic proteins. The apoptotic response to this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Following this compound treatment, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, including caspase-3, caspase-8, and caspase-9, which are the executioners of apoptosis.[4] The increased expression of apoptosis-inducing factor, mitochondrion-associated 1 (AIFM1) further contributes to this process.[4] The activation of these pathways is often dependent on the p53 tumor suppressor protein, which is upregulated in response to DNA damage.[4]

Table 1: Quantitative Data on the Cytotoxic Effects of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A121 | Ovarian Cancer | 4 | [5] |

| H460 | Lung Cancer | 2 | [5] |

| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 | [5] |

| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 | [5] |

II. The Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway: A Key Modulated Target

A growing body of evidence indicates that camptothecins, including this compound, exert a significant inhibitory effect on the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in tumor progression, angiogenesis, and metastasis. While the inhibition of HIF-1α by this compound is a critical aspect of its anti-cancer activity, current research suggests this is an indirect effect mediated by its primary action on topoisomerase I.[6][7]

A. Mechanism of HIF-1α Inhibition

Studies on camptothecin and its analogs, like topotecan, have elucidated a multi-faceted mechanism of HIF-1α inhibition that does not appear to involve direct binding of the drug to HIF-1α itself. Instead, the inhibition of topoisomerase I by these agents leads to:

-

Inhibition of HIF-1α Protein Translation: Topotecan has been shown to inhibit the translation of HIF-1α protein without affecting its mRNA levels or protein stability.[7] This translational inhibition is dependent on active topoisomerase I.[7]

-

Alteration of MicroRNA (miRNA) Expression: Camptothecin can modify the expression of specific microRNAs that target the 3' untranslated region (3'UTR) of HIF-1α mRNA, leading to reduced protein expression.[8]

-

Induction of Antisense Transcription: Inhibition of topoisomerase I can trigger the transcription of antisense RNAs at the HIF-1α gene locus, which may interfere with the expression of the sense HIF-1α mRNA.[6]

This collective evidence points to a sophisticated regulatory network where the cellular stress induced by topoisomerase I inhibition is translated into the downregulation of a key pro-tumorigenic pathway.

B. Consequences for Angiogenesis

The inhibition of HIF-1α by this compound has profound implications for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. HIF-1α is a potent transcriptional activator of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). By suppressing HIF-1α, this compound can indirectly reduce the expression of VEGF and other angiogenic factors, thereby inhibiting the development of a tumor's blood supply.

III. Experimental Protocols

A. Western Blot Analysis of Apoptosis and Cell Cycle Proteins

This protocol provides a general framework for assessing the impact of this compound on key proteins involved in apoptosis and cell cycle regulation.

1. Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

-

Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA (Bicinchoninic acid) assay.

3. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-p21, etc.) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between lanes.

B. In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay is used to assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and can be used to evaluate the anti-angiogenic effects of this compound.

1. Preparation of Matrigel:

-

Thaw Matrigel on ice and pipette it into the wells of a 96-well plate.

-

Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

2. Cell Seeding:

-

Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in a small volume of growth medium.

-

Treat the cells with various concentrations of this compound.

-

Seed the treated cells onto the surface of the solidified Matrigel.

3. Incubation and Observation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Monitor the formation of tube-like structures using a microscope at regular intervals.

4. Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

IV. Signaling Pathway and Workflow Diagrams

Caption: Overview of this compound's mechanism of action.

Caption: Experimental workflow for Western blot analysis.

Conclusion

While this compound's potent anti-cancer activity is initiated by the direct inhibition of topoisomerase I, its efficacy is magnified by a cascade of downstream molecular events. This in-depth guide has illuminated the key pathways and molecular players that are modulated by this compound, extending beyond its primary target. A thorough understanding of these multifaceted effects on cell cycle regulation, apoptosis, and the HIF-1α pathway is crucial for the continued development and optimization of this compound and other camptothecin analogs in cancer therapy. Future research employing proteomic and other systems biology approaches will likely uncover even more subtle and complex interactions, further refining our understanding of this important class of anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Topoisomerase I-mediated inhibition of hypoxia-inducible factor 1: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The natural inhibitor of DNA topoisomerase I, camptothecin, modulates HIF-1α activity by changing miR expression patterns in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Story of a Happy Tree: An In-depth Technical Guide to the History and Development of Camptothecin and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, mechanism of action, and development of the pivotal anticancer agent, camptothecin (CPT), and its clinically significant analogues. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

A Serendipitous Discovery: The History of Camptothecin

The journey of camptothecin began in the mid-1950s when the National Cancer Institute (NCI) initiated a large-scale program to screen plant extracts for potential anticancer activity. In 1966, researchers Monroe E. Wall and Mansukh C. Wani isolated a cytotoxic alkaloid from the bark and stem of Camptotheca acuminata, a tree native to China known as the "Happy Tree" (Xi Shu) in traditional medicine. This compound, named camptothecin, demonstrated potent antitumor activity in preliminary studies.

However, early clinical trials in the 1970s were stalled due to the compound's poor water solubility and severe, unpredictable toxicities, including hemorrhagic cystitis and myelosuppression. Interest in camptothecin was renewed in 1985 with the discovery of its unique mechanism of action, which differentiated it from other chemotherapeutic agents of the era. This newfound understanding spurred the development of semi-synthetic analogues designed to improve solubility and enhance the therapeutic index, ultimately leading to the FDA approval of topotecan and irinotecan in the mid-1990s.

Mechanism of Action: Poisoning a Crucial Enzyme

Camptothecin and its derivatives exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription. Topo I relieves torsional stress in the DNA double helix by inducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.

CPT's mechanism is to "poison" the enzyme. It does not bind to the enzyme or DNA alone but rather intercalates into the Topo I-DNA complex. This stabilizes the covalent intermediate, known as the "cleavable complex," and prevents the religation of the DNA strand. The key steps are:

-

Topo I Cleavage: Topo I nicks one strand of the DNA, forming a covalent bond between a tyrosine residue in the enzyme and the 3'-phosphate end of the broken DNA strand.

-

CPT Binding: Camptothecin binds to this transient Topo I-DNA complex, preventing the enzyme from resealing the DNA break.

-

Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with this stabilized ternary complex. This collision converts the single-strand break into a permanent, irreversible double-strand break.

-

DNA Damage Response and Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, activating cell cycle checkpoints and ultimately leading to programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.

The Next Generation: Development of Clinically-Used Analogues

The primary challenges of the parent camptothecin molecule—poor water solubility and the instability of its active lactone ring at physiological pH—drove the synthesis of thousands of derivatives.[1] Modifications focused primarily on the A and B rings of the pentacyclic structure, leading to two major successes:

-

Topotecan (Hycamtin®): A semi-synthetic, water-soluble analogue developed by modifying the A-ring. It received FDA approval in 1996 for treating ovarian and small-cell lung cancer.[2]

-

Irinotecan (CPT-11, Camptosar®): Another water-soluble derivative, irinotecan is a prodrug that is converted in vivo by carboxylesterase enzymes to its highly active metabolite, SN-38.[3] SN-38 is approximately 1000 times more potent than irinotecan itself at inhibiting Topo I. Irinotecan was approved in 1996 for the treatment of metastatic colorectal cancer.[4]

Other analogues such as belotecan have been approved in specific regions, and many others, including nanoparticle and antibody-drug conjugate formulations, are in various stages of clinical development.[2][5]

Data Presentation: Comparative Efficacy of Camptothecin and Analogues

The following tables summarize key quantitative data for camptothecin and its primary analogues, providing a basis for comparison of their cytotoxic potency and clinical efficacy.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Camptothecin and Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Camptothecin | HT29 | Colon Carcinoma | 37 nM | [6] |

| Camptothecin | SKOV3 | Ovarian Cancer | 48 nM | [6] |

| Camptothecin | SW1116 | Colon Cancer | 2.95 µM | [7] |

| Topotecan | Multiple | Various | Varies (nM to µM range) | [8][9] |

| Irinotecan (CPT-11) | Multiple | Various | Varies (µM range) | [7][9] |

| SN-38 (Active Metabolite) | SW1116 | Colon Cancer | 33.67 µM | [7] |

| ZBH-1205 (Analogue) | SW1116 | Colon Cancer | 0.09 µM | [7] |

IC₅₀ values are highly dependent on the cell line and assay conditions (e.g., exposure time).

Table 2: Clinical Efficacy Data from the Phase 3 RESILIENT Trial (Second-Line Relapsed SCLC)

| Parameter | Liposomal Irinotecan | Topotecan | Hazard Ratio (95% CI) | P-Value |

| Median Overall Survival (OS) | 7.9 months | 8.3 months | 1.11 (0.90-1.37) | 0.31 |

| Median Progression-Free Survival (PFS) | 4.0 months | 3.3 months | 0.96 (0.77-1.20) | 0.71 |

| Objective Response Rate (ORR) | 44.1% | 21.6% | N/A | <0.0001 |

| Grade ≥3 Related Adverse Events | 42.0% | 83.4% | N/A | N/A |

Data from the RESILIENT Part 2 Study. SCLC: Small Cell Lung Cancer.[4][10][11][12]

Experimental Protocols

This section provides detailed methodologies for representative experiments in the study of camptothecins.

Synthesis of Topotecan Hydrochloride

The synthesis of topotecan is typically achieved via a Mannich reaction from the precursor 10-hydroxy-camptothecin. The following is a representative protocol:

-

Preparation of Reagents:

-

Prepare an iminium salt of the formula [H₂C=NR¹R²]⁺X⁻ (e.g., Eschenmoser's salt).

-

Dissolve 10-hydroxy-camptothecin in an appropriate anhydrous organic solvent system (e.g., a mixture of dichloromethane and isopropanol).[13]

-

-

Mannich Reaction:

-

Add the iminium salt to the solution of 10-hydroxy-camptothecin in the presence of a base (e.g., triethylamine).[14]

-

Stir the resulting mixture at room temperature under anhydrous conditions until the reaction is complete (monitored by TLC or HPLC).

-

-

Salt Formation and Isolation:

-

To the reaction mixture, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.[13]

-

Stir the mixture for several hours to ensure complete precipitation.

-

Filter the resulting solid, wash with a suitable solvent (e.g., dichloromethane), and dry under vacuum to yield topotecan hydrochloride.[14]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HT-29) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the camptothecin analogue in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions (including a vehicle-only control).

-

Incubation: Incubate the plates for a specified exposure duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

References

- 1. m.youtube.com [m.youtube.com]

- 2. Camptothecin cytotoxic effects in vitro: dependency on exposure duration and dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irinotecan (CPT-11): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I clinical trial of weekly combined topotecan and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 3 RESILIENT Trial Compares Liposomal Irinotecan With Topotecan in Relapsed SCLC [lungcancerstoday.com]

- 11. targetedonc.com [targetedonc.com]

- 12. ascopubs.org [ascopubs.org]

- 13. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]

- 14. WO2008127606A1 - Process for making topotecan - Google Patents [patents.google.com]

- 15. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rubitecan Formulation for Oral Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubitecan (9-Nitrocamptothecin) is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I.[1][2] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3] this compound has been investigated for its antitumor activity against a range of malignancies, including pancreatic, ovarian, and lung cancers.[1][2] A significant area of research has focused on developing a stable and bioavailable oral formulation to improve patient compliance and allow for chronic dosing schedules.[2]